molecular formula C15H14F3NO B14615564 3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one CAS No. 59757-43-6

3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one

Cat. No.: B14615564
CAS No.: 59757-43-6
M. Wt: 281.27 g/mol
InChI Key: FYKWBGLIFZIRGF-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one is a synthetic organic compound characterized by the presence of a pyridinone ring substituted with ethyl, methyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridinone ring or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

59757-43-6

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

3-ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one

InChI

InChI=1S/C15H14F3NO/c1-3-10-8-19(2)9-13(14(10)20)11-5-4-6-12(7-11)15(16,17)18/h4-9H,3H2,1-2H3

InChI Key

FYKWBGLIFZIRGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=C(C1=O)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

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